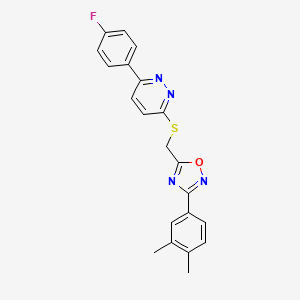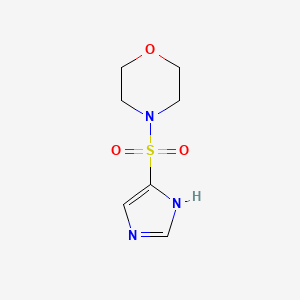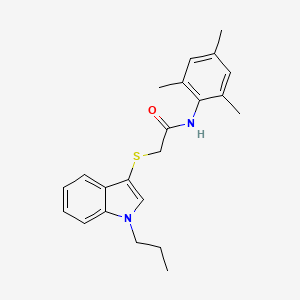![molecular formula C14H14N2O2 B2878120 N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide CAS No. 2188733-59-5](/img/structure/B2878120.png)
N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide, also known as MQPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MQPA is a quinoline derivative that has been synthesized through a multi-step process.
科学的研究の応用
N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tumor invasion and metastasis. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
作用機序
N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide exerts its effects by inhibiting the activity of MMPs and COX-2. MMPs are enzymes that play a role in the breakdown of extracellular matrix proteins, which are important for tissue remodeling and repair. Inhibition of MMP activity by this compound can prevent the invasion and metastasis of cancer cells. COX-2 is an enzyme that is induced during the inflammatory response and is responsible for the production of prostaglandins, which contribute to pain and inflammation. Inhibition of COX-2 activity by this compound can reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have anti-cancer and anti-inflammatory effects in vitro and in vivo. Inhibition of MMP activity by this compound can prevent the invasion and metastasis of cancer cells, while inhibition of COX-2 activity can reduce inflammation and pain. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
One advantage of using N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. Additionally, this compound has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, one limitation of using this compound in lab experiments is that it may have off-target effects, which can complicate data interpretation.
将来の方向性
There are several future directions for research on N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide. One area of interest is the development of this compound analogs that have improved potency and selectivity for MMPs and COX-2. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo, which can provide insight into its potential use as a therapeutic agent. Additionally, this compound may have potential applications in other areas, such as neurodegenerative diseases and cardiovascular diseases, which warrant further investigation.
合成法
N-[(2-Methoxyquinolin-4-yl)methyl]prop-2-enamide is synthesized through a multi-step process that involves the reaction of 2-methoxyquinoline with propargyl bromide to form N-(2-methoxyquinolin-4-yl)prop-2-yn-1-amine. This intermediate is then reacted with acetic anhydride to form N-(2-methoxyquinolin-4-yl)prop-2-enamide, which is the final product.
特性
IUPAC Name |
N-[(2-methoxyquinolin-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-3-13(17)15-9-10-8-14(18-2)16-12-7-5-4-6-11(10)12/h3-8H,1,9H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHJYQLMMFJXCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C(=C1)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-Oxo-2-thioxo-5-[(3,4,5-trimethoxyphenyl)methylene]-1,3-thiazolidin-3-yl}a cetic acid](/img/structure/B2878038.png)

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-methylbenzenecarboxylate](/img/structure/B2878040.png)
![8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)
![methyl({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}methyl)amine dihydrochloride](/img/structure/B2878044.png)
![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2878047.png)





![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylic acid;dihydrochloride](/img/structure/B2878057.png)

![N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2878059.png)